molecular formula C25H22NaO13P B12770804 Silybin 11-O-phosphate sodium salt CAS No. 158059-03-1

Silybin 11-O-phosphate sodium salt

Cat. No.: B12770804
CAS No.: 158059-03-1
M. Wt: 584.4 g/mol
InChI Key: LVRVQGOMJLNILJ-WQBQLIDWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silybin 11-O-phosphate sodium salt (Molecular Formula: C25H23O13P, CID 3074464 ) is a chemically modified, water-soluble derivative of silybin, the primary bioactive flavonolignan found in milk thistle ( Silybum marianum ) extract (silymarin). This compound is specifically designed for research applications to overcome the well-documented poor aqueous solubility and low bioavailability of the parent silybin molecule, thereby enabling more robust in vitro and in vivo investigations into its mechanisms of action. The core research value of this compound lies in its application for studying hepatoprotection and metabolic regulation. Silybin has demonstrated multifaceted mechanisms, including membrane-stabilizing properties, antioxidant activity, and anti-inflammatory effects. Recent research highlights its ability to reprogram hepatic lipid metabolism, inducing a lipid class switch from triglycerides to phospholipids, which is a crucial mechanism in protecting against metabolic liver diseases. Specifically, the stereoisomer silybin A has been shown to decrease triglyceride levels and lipid droplet content while enriching major phospholipid classes, helping to maintain liver homeostasis. The 1,4-benzodioxane ring configuration is critical for this bioactivity. As a phosphate derivative, this compound offers enhanced solubility for experimental use. It is part of a class of advanced silybin formulations—alongside others like silybin–phosphatidylcholine complexes and mixed micelles—developed to improve bioavailability for research purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

158059-03-1

Molecular Formula

C25H22NaO13P

Molecular Weight

584.4 g/mol

IUPAC Name

sodium;[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2,3-dihydro-1,4-benzodioxin-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C25H23O13P.Na/c1-34-17-6-11(2-4-14(17)27)24-20(10-35-39(31,32)33)36-16-5-3-12(7-18(16)37-24)25-23(30)22(29)21-15(28)8-13(26)9-19(21)38-25;/h2-9,20,23-28,30H,10H2,1H3,(H2,31,32,33);/q;+1/p-1/t20-,23+,24-,25-;/m1./s1

InChI Key

LVRVQGOMJLNILJ-WQBQLIDWSA-M

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

Synthetic Strategies and Chemical Modification Research

Regioselective Phosphorylation Approaches for Silybin (B1146174) 11-O-phosphate Sodium Salt Synthesis

The introduction of a phosphate (B84403) group is a well-established strategy to increase the water solubility of poorly soluble drug molecules. In the case of silybin, which possesses multiple hydroxyl groups with varying reactivity, achieving regioselective phosphorylation is a key synthetic challenge. rsc.orgpsu.edu The primary alcoholic group at the C-23 position and the phenolic hydroxyl groups at C-5, C-7, and C-20 present multiple potential sites for phosphorylation.

Research has demonstrated the successful synthesis of Silybin 11-O-phosphate through a selective phosphorylation reaction. nih.govaltmedrev.com This process involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) to introduce the phosphate moiety. nih.govaltmedrev.com The reaction's regioselectivity, favoring the 11-OH position, is a critical aspect of the synthesis. While the primary alcohol at C-23 is also a potential site for reaction, specific reaction conditions can be optimized to target the desired position. psu.edu The synthesis of the 23-O-phosphate of silybin has also been reported. psu.edu Following phosphorylation, the resulting phosphate ester is converted to its sodium salt to further enhance its aqueous solubility and stability, yielding Silybin 11-O-phosphate sodium salt. ontosight.ai This water-soluble derivative was developed to improve upon the low bioavailability of the parent silybin molecule. psu.edunih.gov

Comparative Analysis of Derivatization Methods for Silybin Bioavailability Enhancement in Preclinical Models

To address the poor oral bioavailability of silybin, which is estimated to be between 20-50%, various derivatization methods have been explored in preclinical models. nih.gov These modifications aim to improve solubility, enhance membrane permeability, and/or protect the molecule from extensive first-pass metabolism. The most common strategies include glycosylation, esterification, and complexation with phospholipids. nih.govresearchgate.net

Glycosylation, the attachment of sugar moieties to the silybin scaffold, is a prominent strategy to enhance its water solubility. psu.eduwikipedia.org The resulting glycosides can act as prodrugs, releasing the active silybin molecule after administration. The hydroxyl groups at positions 3 and 23 are often targeted for glycosylation due to their higher reactivity. nih.gov

Several silybin glycosides have been synthesized and evaluated. For instance, the enzymatic synthesis of silybin β-glycosides, including silybin β-galactoside, silybin β-glucoside, silybin β-lactoside, and silybin β-maltoside, has been shown to significantly improve the water solubility of silybin. psu.edunih.gov These new derivatives were reported to be 4 to 30 times more water-soluble than the parent compound. psu.edualtmedrev.com In another study, a series of glycosylated silibinin (B1684548) derivatives were synthesized that demonstrated water solubility greater than 15 mg/L, a substantial increase compared to silibinin's solubility of less than 0.4 mg/L. nih.govnih.gov This improved solubility is a key factor in potentially enhancing bioavailability. nih.gov Furthermore, β-galactosylation may offer the additional benefit of targeting liver cells, which have a high concentration of β-galactoside receptors. psu.edualtmedrev.com

Table 1: Water Solubility of Silybin Glycoside Derivatives

Silybin Derivative Fold Increase in Water Solubility (Compared to Silybin) Reference
Silybin β-galactoside 4-30x psu.edualtmedrev.com
Silybin β-glucoside 4-30x psu.edualtmedrev.com
Silybin β-lactoside 4-30x psu.edualtmedrev.com
Silybin β-maltoside 4-30x psu.edualtmedrev.com
Glycosylated Silibinin Derivatives (general) >37.5x (from <0.4 mg/L to >15 mg/L) nih.govnih.gov

Esterification of silybin's hydroxyl groups is another effective method to create more soluble prodrugs. The formation of silybin bis-hemisuccinate, where succinic anhydride (B1165640) reacts with the hydroxyl groups, results in a water-soluble derivative. nih.govmdpi.com The reaction to form the hemisuccinate ester is typically achieved by reacting silybin with succinic anhydride in the presence of a base catalyst like pyridine. Research suggests that the C-7 hydroxyl group is particularly reactive and a primary site for this esterification. The resulting ester is then neutralized to form the sodium salt, such as silybin sodium hemisuccinate, to maximize water solubility.

Besides succinates, other esters have been synthesized to modify silybin's properties. For example, a mild chemo-enzymatic method has been developed for the convenient synthesis of C-23 esters of long-chain fatty acids. rsc.org Additionally, the selective synthesis of 3-O-palmitoyl-silybin has been achieved, creating a more lipophilic derivative designed for better incorporation into lipidic environments. mdpi.com These varied esterification approaches allow for the fine-tuning of silybin's physicochemical properties for different formulation and delivery goals. rsc.orgmdpi.com

Table 2: Examples of Silybin Ester Derivatives

Ester Derivative Position of Esterification Purpose of Derivatization Reference
Silybin bis-hemisuccinate Primarily C-7, other positions possible Increase water solubility nih.govmdpi.com
7-O-cinnamoylsilibinin hemisuccinate C-23 (succinate), C-7 (cinnamoyl) Increase water solubility nih.gov
3-O-palmitoyl-silybin C-3 Increase solubility in hydrophobic media mdpi.com
C-23 long-chain fatty acid esters C-23 Modulate lipophilicity rsc.org

A highly successful approach to enhancing the oral bioavailability of silybin is the formation of a complex with phosphatidylcholine, a key component of cell membranes. mednews.caremdpi.com This complex, often referred to as a phytosome or by the trade name Siliphos (IdB 1016), is not a covalent derivative but a molecular complex where silybin is intimately associated with the phospholipid. mednews.caredovepress.com The rationale behind this strategy is that by complexing silybin with a lipid-compatible molecule, its passage across the gastrointestinal mucosa is facilitated. mednews.care

Numerous preclinical and clinical studies have demonstrated the superior bioavailability of the silybin-phosphatidylcholine complex compared to standard silymarin (B1681676) or silybin extracts. nih.govmednews.care In a study on healthy volunteers, the silybin-phosphatidylcholine complex (SPC) in an oily-medium soft-gel capsule showed a 9.6-fold higher bioavailability compared to conventional silymarin tablets. nih.gov Another study reported that the peak plasma concentration (Cmax) and the total exposure (AUC) of silybin were significantly higher after administration of the complex compared to silybin alone. mdpi.com For example, one pharmacokinetic study in rats showed that the Cmax and AUC of a silybin cocrystal were 16.4 and 16.2 times higher than raw silybin, respectively, outperforming even the phosphatidylcholine complex in that specific formulation. mdpi.com The complexation with phosphatidylcholine represents a major advancement in overcoming the pharmacokinetic limitations of silybin. mednews.caremdpi.com

Table 3: Comparative Pharmacokinetic Parameters of Silybin and its Phosphatidylcholine Complex

Formulation Cmax AUC Relative Bioavailability Increase Species Reference
Silybin-Phosphatidylcholine Complex (SPC) 207.1 mg/L - 9.6-fold (vs. SM tablets) Human nih.gov
Conventional Silymarin (SM) Tablets 12.6 mg/L - - Human nih.gov
Silybin-Phosphatidylcholine Complex 8.1x higher than raw Silybin 6.4x higher than raw Silybin - Rat mdpi.com
Raw Silybin - - - Rat mdpi.com
IdB 1016 (120 mg silybin equiv.) 298 ng/mL 881 ng/mL·h - Human mdpi.com
Normal Silymarin (silybin equiv.) 102 ng/mL 257 ng/mL·h - Human mdpi.com

Preclinical Pharmacological Research Investigations

Molecular Mechanisms of Action in Experimental Systems

The therapeutic potential of silybin (B1146174) is attributed to its multifaceted molecular activities, including antioxidant, anti-inflammatory, and antifibrotic effects. wjgnet.comtandfonline.com

Silybin is recognized as a potent antioxidant, a property central to its hepatoprotective effects. wjgnet.comtandfonline.com Its activity is demonstrated through several mechanisms. In experimental systems, silybin effectively scavenges various free radicals, including 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. tandfonline.com It interferes with the process of lipid peroxidation in cellular membranes, thereby protecting membrane integrity. nih.govmdpi.com

Furthermore, silybin enhances the endogenous antioxidant defense system. Studies show it increases the intracellular concentration of glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase. tandfonline.comscienceopen.com In the presence of oxidative stress, silybin has been shown to inhibit the formation of superoxide anion radicals. nih.gov Research indicates that silybin possesses the highest antioxidant activity among the components of silymarin (B1681676), with a 99.5% inhibition of reactive oxygen species (ROS), compared to 99.2% for the entire silymarin extract. tandfonline.comnih.gov

Table 1: In Vitro Antioxidant Activity of Silymarin/Silybin

AssayCompoundResult (EC50 or % Inhibition)Reference CompoundReference Result
DPPH Radical ScavengingSilymarinEC50: 8.62 mg/mLTroloxEC50: 4.19 mg/mL
Lipid Peroxidation InhibitionSilymarin82.7% inhibition at 30 mg/mLBHA96.2% inhibition at 30 mg/mL
Superoxide Anion ScavengingSilymarinEffective scavenging activityN/AN/A
Hydrogen Peroxide ScavengingSilibinin (B1684548)IC50: 38 µMN/AN/A
Hypochlorous Acid (HOCl) ScavengingSilibininIC50: 7 µMN/AN/A

Silybin exerts significant anti-inflammatory effects by modulating key signaling pathways. nih.govmdpi.com A primary target is the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of the inflammatory response. mdpi.comnih.govplos.org Silybin has been shown to inhibit the activation of NF-κB, which in turn suppresses the transcription of genes encoding pro-inflammatory proteins. tandfonline.comnih.gov

This inhibition leads to a dose-dependent reduction in the release of major pro-inflammatory cytokines. nih.gov In various experimental models, including peripheral blood mononuclear cells (PBMCs), silybin treatment has been found to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-2 (B1167480) (IL-2). nih.govnih.gov The anti-inflammatory actions are also linked to the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). iiarjournals.orgmdpi.com

Table 2: Effect of Silybin on Pro-inflammatory Cytokine Production

Cell TypeStimulusCytokineEffect of Silybin
Peripheral Blood Mononuclear Cells (PBMCs)Endogenous (from preeclamptic women)TNF-αSignificant reduction
Peripheral Blood Mononuclear Cells (PBMCs)Endogenous (from preeclamptic women)IL-1βSignificant reduction
Human Blood LeukocytesIL-1βIL-2, TNF-α, INF-ƴDose-dependent reduction
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Inhibition of NO production

The antifibrotic properties of silybin have been demonstrated in both cellular and animal models of liver fibrosis. tandfonline.com The primary cellular targets are hepatic stellate cells (HSCs), which, upon activation, are the main producers of extracellular matrix proteins like collagen. nih.govmdpi.com

In in vitro models using human HSCs, silybin was found to inhibit cell proliferation induced by platelet-derived growth factor (PDGF). nih.govwjgnet.com It also dose-dependently reduced PDGF-induced cell migration. nih.gov Furthermore, silybin blocks the de novo synthesis of procollagen (B1174764) type I, a key step in fibrosis, by reducing the expression of transforming growth factor-beta 1 (TGF-β1). nih.govwjgnet.comnih.gov The underlying mechanism involves the direct inhibition of the phosphorylation of several key kinases in the fibrogenic signaling cascade, including ERK, MEK, and Raf, as well as the inhibitor of NF-κB, IκBα. wjgnet.comtandfonline.com

Preclinical research highlights silybin's ability to modulate metabolic pathways, particularly those related to lipid and glucose homeostasis, which are often dysregulated in liver diseases like non-alcoholic fatty liver disease (NAFLD). researchgate.net

In mouse models of NAFLD induced by a high-fat, high-cholesterol diet, silybin treatment was shown to ameliorate hepatic lipid accumulation. researchgate.netnih.gov Metabolomic analysis revealed that silybin could reverse diet-induced abnormalities in lipid metabolism, the urea (B33335) cycle, and the tricarboxylic acid (TCA) cycle. researchgate.net Specifically, silybin A has been shown to decrease triglyceride levels while increasing major phospholipid classes in hepatocytes both in vitro and in vivo. nih.govresearchgate.net This is achieved by suppressing phospholipid-degrading enzymes and down-regulating triglyceride biosynthesis. nih.govresearchgate.net Silybin also influences glucose metabolism, in part by lowering glucose formation in hepatocytes through the inhibition of pyruvate (B1213749) kinase. nih.gov

Silybin has demonstrated antiviral activity in preclinical studies, most notably against the hepatitis C virus (HCV). tandfonline.com In in vitro models using human hepatocytes, silybin has been shown to inhibit HCV infection. mdpi.comnih.gov Some studies suggest that silybin is even more effective in this regard than the broader silymarin extract. tandfonline.com The development of nanoparticle formulations of silybin has been shown to effectively reduce HCV transmission and infection in experimental settings. nih.gov

Cellular and Subcellular Target Identification and Validation

Research has identified and validated a range of cellular and subcellular targets for silybin, which collectively account for its diverse pharmacological activities. These targets are central to pathways governing inflammation, fibrosis, metabolism, and cellular stress responses.

Table 3: Validated Molecular and Cellular Targets of Silybin

TargetCellular ProcessObserved Effect of Silybin
NF-κBInflammationInhibition of activation, suppression of pro-inflammatory gene transcription. mdpi.comnih.gov
TNF-α, IL-1βInflammationReduced production and release. nih.govnih.gov
TGF-β1FibrosisReduced synthesis, leading to decreased collagen production. nih.govnih.gov
PDGF Receptor Pathway (ERK, MEK, Raf)FibrosisInhibition of phosphorylation, leading to decreased HSC proliferation and migration. wjgnet.com
Mitochondrial Complexes I and IIEnergy Metabolism, Oxidative StressEnhances function, protecting against oxidative damage. nih.gov
Aquaporin 9 (AQP9)Metabolism, Solute TransportModulation of AQP9 is involved in the lipid-lowering activity of silybin. mdpi.com
Pyruvate KinaseGlucose MetabolismInhibition, leading to reduced gluconeogenesis. nih.gov

Membrane Stabilization and Permeability Regulation Research

Silybin and its derivatives have demonstrated membrane-stabilizing properties. nih.govbiorxiv.org This is a key aspect of their hepatoprotective effects. Research suggests that by interacting with cell membranes, these compounds can protect against damage from xenobiotics and regulate membrane permeability. phcogrev.commdpi.com For instance, silymarin, the parent extract of silybin, has been shown to increase the stability of erythrocyte membranes against hemolysis and protect hepatocytes from osmotic stress. phcogrev.com The mechanism is thought to involve the modulation of membrane lipids, such as the cholesterol-to-phospholipid ratio, thereby maintaining membrane integrity. phcogrev.commdpi.com This stabilization helps to prevent toxins from binding to and entering cells. plos.org

Modulation of Enzyme Activities

The interaction of silybin and its derivatives with various enzyme systems has been a significant area of preclinical investigation. These interactions are central to the compound's anti-inflammatory, antioxidant, and metabolic effects.

Pyruvate Kinase: While direct studies on Silybin 11-O-phosphate sodium salt and pyruvate kinase are limited, research on the parent compound, silybin, provides some insights. Silybin has been shown to influence metabolic pathways, and as pyruvate kinase is a key enzyme in glycolysis, indirect effects are plausible.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Silybin demonstrates anti-inflammatory properties by inhibiting the expression and activity of COX-2. nih.govfoodstruct.com This enzyme is involved in the synthesis of prostaglandins, which are mediators of inflammation. Similarly, silybin can down-regulate the expression of iNOS, an enzyme that produces nitric oxide, a pro-inflammatory molecule. nih.govfoodstruct.com This modulation of inflammatory enzymes contributes to its protective effects in various tissues.

Cytochrome P450 (CYP): Silybin is known to interact with the cytochrome P450 enzyme system, which is crucial for the metabolism of many drugs and toxins. nih.gov It has been shown to inhibit several CYP isoenzymes, with the most prominent effects on CYP3A4 and CYP2C9. nih.gov It is also metabolized by CYP2C8. nih.gov This inhibitory action can have implications for drug interactions.

UDP-glucuronosyltransferase (UGT): Silybin and other components of silymarin undergo glucuronidation, a major phase II metabolic pathway, by UGT enzymes. nih.govmdpi.com Specifically, UGT1A1 has been identified as a key enzyme in the glucuronidation of silybin. mdpi.com This process facilitates the excretion of the compound.

Nuclear Receptor and Transcription Factor Interactions

NF-κB: A significant mechanism of silybin's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses. nih.gov Silybin has been shown to suppress the activation and translocation of NF-κB to the nucleus by preventing the degradation of its inhibitor, IκBα. nih.govnih.gov This leads to a reduction in the production of pro-inflammatory cytokines. nih.gov

Cell Cycle Regulation and Apoptosis Induction Research in Experimental Cancer Models

Silybin and its derivatives have been extensively studied for their potential anticancer effects, which are mediated through the regulation of the cell cycle and the induction of apoptosis (programmed cell death).

In various cancer cell models, silybin has been shown to induce cell cycle arrest, often at the G1 or G2/M phases. mdpi.comfrontiersin.org This is achieved by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27. mdpi.comnih.gov By halting the cell cycle, silybin prevents the proliferation of cancer cells. iiarjournals.org

Furthermore, silybin can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov It can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis. mdpi.comnih.gov Studies have also shown that silybin can sensitize cancer cells to apoptosis induced by other agents. nih.gov

Ribosomal RNA Synthesis and Liver Regeneration Mechanisms in Preclinical Contexts

Early research indicated that silybin could stimulate ribosomal RNA (rRNA) synthesis in rat liver cells by enhancing the activity of RNA polymerase A. nih.gov This effect was thought to contribute to its ability to promote liver regeneration by increasing protein synthesis. plos.orgnih.gov The capacity of silybin to support the regenerative potential of the liver is a cornerstone of its hepatoprotective reputation.

In Vitro Experimental Models and Findings

Hepatocyte and Hepatic Stellate Cell Culture Studies

In vitro studies using cultured liver cells have been instrumental in elucidating the mechanisms of action of silybin and its derivatives.

In hepatocyte cultures, silybin has been shown to protect against various forms of cellular damage, including that induced by toxins and oxidative stress. phcogrev.com It helps maintain hepatocyte integrity and function. Studies using human hepatocyte cultures have demonstrated that silybin can influence the activity of drug-metabolizing enzymes like CYP3A4 and UGTs. nih.gov

Hepatic stellate cells (HSCs) play a critical role in the development of liver fibrosis. sciencellonline.com In their activated state, they are the primary source of extracellular matrix proteins that lead to scarring. sciencellonline.com Research has shown that silybin can inhibit the proliferation and activation of HSCs. nih.gov It has been observed to reduce the synthesis of pro-collagen type I in human hepatic stellate cells, indicating a direct anti-fibrotic effect. nih.gov Silybin has also been found to inhibit the pro-fibrogenic actions of HSCs by reducing the expression of key genes involved in fibrosis. nih.gov

Interactive Data Tables

Table 1: Summary of Preclinical Findings for Silybin and its Derivatives

Area of Investigation Key Findings References
Membrane Stabilization Increases stability of erythrocyte and hepatocyte membranes. nih.govbiorxiv.orgphcogrev.commdpi.com
Enzyme Modulation Inhibits COX-2 and iNOS; inhibits CYP3A4 and CYP2C9; metabolized by CYP2C8; substrate for UGT1A1. nih.govfoodstruct.comnih.govmdpi.com
NF-κB Interaction Inhibits NF-κB activation and translocation to the nucleus. nih.govnih.gov
Cancer Cell Cycle Induces G1 or G2/M arrest; modulates cyclins, CDKs, and CDKIs. mdpi.comfrontiersin.orgnih.goviiarjournals.org
Cancer Cell Apoptosis Induces apoptosis via intrinsic and extrinsic pathways; modulates Bcl-2 family proteins and caspases. mdpi.comnih.govnih.gov
Liver Regeneration Stimulates ribosomal RNA synthesis. plos.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Silybin
Silymarin
Pyruvate Kinase
Cyclooxygenase-2 (COX-2)
Inducible Nitric Oxide Synthase (iNOS)
Cytochrome P450 (CYP)
UDP-glucuronosyltransferase (UGT)
NF-κB (Nuclear Factor-kappa B)
IκBα
Cyclins
Cyclin-dependent kinases (CDKs)
Cyclin-dependent kinase inhibitors (CDKIs)
p21
p27
Bax
Bcl-2
Cytochrome c
Caspases
RNA polymerase A

Immune Cell (e.g., Kupffer cells, primary monocytes) Interactions

Silybin has been shown to interact with various immune cells, particularly those residing in the liver. Research indicates that silybin can inhibit the function of Kupffer cells, the resident macrophages of the liver. researchgate.net This inhibition is considered a component of its hepatoprotective properties. researchgate.net Studies have demonstrated that silybin exerts anti-inflammatory effects by inhibiting Kupffer cells, which includes the marked inhibition of leukotriene synthesis. hrpub.org In addition to Kupffer cells, the antioxidant effects of silybin have been observed in primary monocytes. nih.gov In these immune cells, silybin helps to disrupt the NF-κB signaling pathway, which is a critical mediator of inflammation. nih.gov It also interferes with cytokine-induced signaling, leading to reduced expression of inducible nitric oxide synthase (iNOS). nih.gov

Cancer Cell Line Research (e.g., hepatocellular carcinoma, colon carcinoma, prostate, breast, ovarian, lung, bladder cancer cell lines)

Silybin has been extensively investigated for its effects on numerous cancer cell lines in vitro. These studies have consistently demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis across a wide spectrum of cancers. nih.gov

Hepatocellular Carcinoma (HCC): In HCC cell lines such as HepG2, Huh7, and PLC/PRF/5, silybin has been shown to inhibit cell growth and induce apoptosis. nih.govjpccr.eumiloa.eu It can regulate signaling pathways like HGF/c-Met, Wnt/β-catenin, and PI3K/Akt/mTOR. nih.gov Furthermore, silybin has been observed to suppress the migration and adhesion of HepG2 cells. miloa.eu Combination studies have shown that silybin can enhance the growth-inhibiting effects of agents like gefitinib (B1684475) and sorafenib (B1663141) in HCC cells. jpccr.eunih.gov

Colon Carcinoma: Research on colon carcinoma cell lines, such as LoVo and Caco-2, has revealed silybin's anti-proliferative and anti-inflammatory activities. nih.govmdpi.comnih.gov In Caco-2 cells, silybin inhibits metabolic viability and has an antiproliferative effect accompanied by increased apoptosis. mdpi.comnih.gov It also significantly reduces the expression of pro-inflammatory interleukins. mdpi.comnih.gov Studies on LoVo cells have shown an anti-angiogenic effect. nih.gov

Prostate Cancer: In human prostate cancer cell lines, including LNCaP and DU145, silybin has been found to inhibit cell proliferation and induce apoptosis. drugbank.comnih.gov It can cause cell cycle arrest at the G1 phase and has been shown to inhibit the secretion of prostate-specific antigen (PSA). nih.gov The compound also down-regulates the androgen receptor and inhibits key cell survival kinases. nih.govnih.gov

Breast Cancer: Silybin has demonstrated anti-cancer effects in both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cell lines. nih.gov It can induce apoptosis in a dose- and time-dependent manner in MCF-7 cells and inhibits the EGFR signaling pathway, which is crucial for metastasis. nih.gov

Ovarian Cancer: In ovarian cancer cell lines like SKOV-3 and A2870, silybin has been shown to inhibit cell viability, migration, and invasion while promoting apoptosis. nih.gov It has been reported to interfere with glutamine metabolism and the tricarboxylic acid (TCA) cycle. cellmolbiol.orgresearchgate.net A key finding is that silybin binds to and inhibits isocitrate dehydrogenase 1 (IDH1), leading to increased reactive oxygen species (ROS) and subsequent tumor cell death. cellmolbiol.orgresearchgate.netnih.gov

Lung Cancer: Preclinical studies have indicated that silybin possesses anti-cancer effects against both small and non-small human lung carcinoma cells. nih.gov

Bladder Cancer: Silybin's efficacy has been tested in human bladder cancer cell lines, including T24 and RT4. nih.gov It was found to reduce cell proliferation, decrease colony formation, and induce apoptosis. nih.gov The compound's mechanism of action appears to be related to the TP53 gene status of the cancer cells, with studies showing down-regulation of pathways involving FRAP/mTOR, AKT2, and FGFR3 in wild-type TP53 cells. nih.gov

Interactive Table of Silybin's Effects on Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsKey Molecular Targets/PathwaysCitation
Hepatocellular CarcinomaHepG2, Huh7, PLC/PRF/5, SNU761, Huh-BATInhibited growth, induced apoptosis, reduced migration and adhesion, enhanced effect of other chemotherapeutics.HGF/c-Met, Wnt/β-catenin, PI3K/Akt/mTOR, EGFR-dependent Akt signaling. nih.govjpccr.eumiloa.eunih.gov
Colon CarcinomaLoVo, Caco-2Inhibited proliferation and migration, induced apoptosis, anti-inflammatory effects.Reduced expression of pro-inflammatory interleukins and TGF-β. nih.govnih.govmdpi.comnih.gov
Prostate CancerLNCaP, DU145, PC3Inhibited proliferation, induced apoptosis, G1 cell cycle arrest.Androgen receptor (AR) signaling, PSA secretion, PI3K/Akt, EZH2. nih.govdrugbank.comnih.gov
Breast CancerMCF-7, MDA-MB-231Inhibited proliferation, induced apoptosis, anti-metastatic effects.EGFR signaling, miR-21, miR-155, AP-1, MMP-9. nih.gov
Ovarian CancerSKOV-3, A2870Inhibited viability, migration, and invasion; induced apoptosis.Isocitrate dehydrogenase 1 (IDH1), glutamine metabolism, TCA cycle. nih.govcellmolbiol.orgresearchgate.netnih.gov
Lung CancerVariousAnti-proliferative and pro-apoptotic effects.Not specified in detail in the provided sources. nih.gov
Bladder CancerRT4, T24, UM-UC-3Reduced proliferation, clonogenic survival, and invasion; induced apoptosis.FRAP/mTOR, FGFR3, AKT2, DNMT1 (TP53-dependent), PI3K/Akt. nih.gov

Biochemical Assays for Oxidative Stress and Lipid Peroxidation

The antioxidant properties of silybin and its derivatives are central to their observed pharmacological effects. Biochemical assays have been instrumental in quantifying these activities.

Silybin demonstrates potent antioxidant effects by inhibiting the formation of free radicals and acting as a scavenger of radical species. researchgate.netnih.gov It interferes with the lipid peroxidation of membranes, which is a key mechanism of cellular damage. researchgate.net In vitro antioxidant assays have shown that silymarin, of which silybin is the main component, effectively scavenges 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radicals and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.

Furthermore, silybin has been shown to inhibit lipid peroxidation in various assay systems. For instance, silymarin inhibited lipid peroxidation of a linoleic acid emulsion by 82.7% at a concentration of 30 mg/mL. The water-soluble dehydrosuccinate sodium salt of silybin is a powerful inhibitor of microsomal lipid peroxidation induced by the NADPH-Fe2+-ADP system. hrpub.org In cellular models of steatosis, silybin treatment was associated with a reduction in reactive oxygen species (ROS) content and lipid peroxidation. Studies using rat liver microsomes also confirmed that silybin reduces lipid peroxidation induced by agents like t-butyl hydroperoxide. jpccr.eu

Summary of Antioxidant and Anti-Lipid Peroxidation Activities

Assay/ModelKey FindingCitation
DPPH Radical ScavengingEffective scavenging of DPPH free radicals.
ABTS Radical ScavengingDemonstrated scavenging activity against ABTS radicals.
Linoleic Acid PeroxidationInhibited lipid peroxidation by 82.7% at 30 mg/mL.
Microsomal Lipid PeroxidationWater-soluble silybin salt inhibits NADPH-Fe2+-ADP induced peroxidation. hrpub.org
Cellular ROS MeasurementReduced ROS content and lipid peroxidation in steatotic hepatocytes.
Thiobarbituric Acid Reactive Substances (TBARS)Reduced TBARS release in perfused liver models, indicating decreased lipid peroxidation. hrpub.org

In Vivo Preclinical Model Studies

Animal Models of Liver Injury (e.g., chemically induced hepatotoxicity, oxidative stress models)

The hepatoprotective effects of silybin and silymarin have been validated in numerous in vivo animal models of liver injury. In rats with liver damage induced by carbon tetrachloride (CCl4), silybin meglumine (B1676163) treatment led to significant histological improvements, reducing collagen deposition and restoring liver architecture. cellmolbiol.org Similarly, in a rat model of CCl4-induced liver cirrhosis, silybin demonstrated protective effects. hrpub.org

Silybin has also shown efficacy against hepatotoxicity induced by other chemicals. In a rat model of arsenic-induced hepatic dysfunction, silybin counteracted the oxidative damage by scavenging reactive oxygen species and inhibiting the oxidation of thiol groups. It also attenuated the increase in plasma levels of liver enzymes like AST and ALT in rats intoxicated with paracetamol. hrpub.org

In models of nonalcoholic steatohepatitis (NASH) induced by a high-fat diet in rats, a silybin-phosphatidylcholine complex was found to reduce liver steatosis, inflammation, and insulin (B600854) resistance. drugbank.com Furthermore, in a bile duct ligation model in rats, which induces cholestatic liver injury, silymarin treatment ameliorated the associated kidney damage (cholemic nephropathy) by reducing oxidative stress and mitochondrial dysfunction in the kidney.

Investigations in Experimental Cancer Models

The anti-cancer potential of silybin observed in cell lines has been extended to in vivo experimental cancer models. In a study using RT4 tumor xenografts in mice, administration of silybin resulted in a significant slowdown of tumor growth, with tumor volume and weight being reduced by up to 58% and 49%, respectively. nih.gov

In a rat model of prostate cancer, silybin was found to strongly suppress tumor microvessel density and the expression of vascular endothelial growth factor (VEGF), indicating anti-angiogenic effects. drugbank.com In a xenograft model of human ovarian cancer, orally administered silybin suppressed tumor growth, an effect linked to its inhibition of the enzyme IDH1. cellmolbiol.orgresearchgate.netnih.gov Similarly, in a hepatocellular carcinoma xenograft model, silybin treatment inhibited tumor growth, and this effect was enhanced when combined with a Notch signaling inhibitor. miloa.eu

Effects on Bile Secretion and Bile Acid Metabolism in Animal Models

Preclinical studies in animal models have revealed that silybin and silymarin can modulate bile secretion and the metabolism of bile acids. In Wistar rats, silymarin induced a dose-dependent increase in both bile flow and the secretion of bile salts. koncare.esresearchgate.netmdpi.com This choleretic effect was primarily attributed to an increase in the bile-salt dependent fraction of bile flow. koncare.es

In models of cholestasis, silybin has demonstrated protective effects. In rats with cholestasis induced by taurolithocholate, silymarin pretreatment partially prevented the reduction in bile flow and bile salt output. researchgate.net It also appeared to accelerate the metabolic detoxification of the cholestatic bile salt. researchgate.net In a mouse model of α-naphthylisothiocyanate (ANIT)-induced cholestasis, silymarin alleviated hepatic injury by modulating the expression of genes involved in bile acid homeostasis, such as the farnesoid X receptor (FXR) and the bile salt export pump (BSEP). Studies in mice with diet-induced non-alcoholic fatty liver disease (NAFLD) showed that silybin treatment could beneficially alter the bile acid profile, increasing the content of ursodeoxycholic acid while decreasing levels of more cytotoxic bile acids. jpccr.eu

Pharmacokinetic and Biotransformation Research in Preclinical Models

Absorption and Distribution Studies in Animal Models

The rationale for developing derivatives like Silybin (B1146174) 11-O-phosphate sodium salt stems from the poor absorption of silybin, which has an oral bioavailability in rats estimated at only about 0.95% bibliotekanauki.pl. This is attributed to its low water solubility (0.04 mg/mL) and extensive first-pass metabolism bibliotekanauki.plfrontiersin.orgaltmedrev.com. By increasing water solubility, phosphate (B84403) salts aim to enhance dissolution and subsequent absorption ontosight.aialtmedrev.com.

Once absorbed, silybin undergoes rapid distribution. Studies in mice have shown that peak levels of silybin are reached in the liver, lung, stomach, and pancreas within 30 minutes of oral administration frontiersin.orgfrontiersin.orgresearchgate.net. This is indicative of a rapid equilibrium between the blood and the hepatobiliary system wjgnet.com. The disposition of silybin in rat plasma and bile fluid demonstrates this swift distribution wjgnet.com. In rats, silybin has been shown to distribute within liver cells, localizing to the cytosol, nuclear components, and membrane materials nih.gov. The plasma protein binding of silybin in rats is significant, reported to be approximately 70.3% ± 4.6% nih.gov. The apparent volume of distribution is greater than 1.0 L/kg, suggesting that tissue concentrations are higher than those in plasma frontiersin.orgfrontiersin.org.

ParameterValueAnimal ModelReference
Oral Bioavailability~0.95%Rat bibliotekanauki.pl
Peak Tissue Time0.5 hoursMouse frontiersin.orgfrontiersin.org
Plasma Protein Binding~70.3%Rat nih.gov
Biliary Excretion (IV)~76% in 48hRat nih.gov
Urinary Excretion (IV)~8% in 48hRat nih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Following absorption, silybin is subject to extensive biotransformation, undergoing both Phase I and, more significantly, Phase II metabolic reactions bibliotekanauki.plresearchgate.netmdpi.com. It is rapidly metabolized, with the primary biotransformation route being conjugation bibliotekanauki.pl.

The predominant metabolic fate of silybin in preclinical models is conjugation with glucuronic acid and sulfate (B86663) bibliotekanauki.plnih.govmdpi.com. In rats, silybin is excreted into the bile primarily as glucuronide and sulfate conjugates nih.gov. Studies using perfused rat livers have shown that the specific conjugation pathway can be stereoselective. For instance, silybin B is primarily metabolized via sulfation, whereas silybin A undergoes both glucuronidation and sulfation in roughly equal measure nih.govresearchgate.net. The main sites for glucuronidation on the silybin molecule are the hydroxyl groups at positions C-7 and C-20 bibliotekanauki.plcuni.cz. A variety of conjugated metabolites have been identified in preclinical studies, including monoglucuronides, diglucuronides, and monosulfates bibliotekanauki.plcuni.cz.

Metabolite ClassSpecific Metabolites Identified in Preclinical ModelsReference
Phase I O-demethylated silybin, Hydroxylated silybin bibliotekanauki.plcuni.cznih.gov
Phase II Silybin monoglucuronides (at C-7, C-20), Silybin diglucuronides, Silybin monosulfates, Silybin glucuronide-sulfates bibliotekanauki.plnih.govcuni.cz

Silybin interacts with various enzymes involved in drug metabolism.

Phase I Reactions: Phase I metabolism of silybin is less extensive than Phase II. The primary reactions are O-demethylation and hydroxylation, which are catalyzed by Cytochrome P450 (CYP) enzymes bibliotekanauki.plnih.gov. In vitro studies using human recombinant enzymes have identified CYP2C8 as the main enzyme responsible for the O-demethylation of silybin bibliotekanauki.plcuni.cznih.gov. Silybin has also been shown to inhibit several CYP isoforms in vitro, with the most significant effects on CYP2C9 and CYP3A4 nih.govnih.gov. Moderate inhibition of CYP1A2 and CYP2C8, and weak inhibition of CYP2A6, CYP2B6, CYP2C19, and CYP2D6 have also been reported nih.govresearchgate.net. However, the clinical relevance of these in vitro inhibitory effects is considered limited due to the low systemic concentrations of silybin achieved after oral administration cuni.czresearchgate.net.

Phase II Reactions: Silybin is a substrate for and modulator of Phase II enzymes. It undergoes extensive glucuronidation by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A6, UGT1A7, UGT1A9, UGT2B7, and UGT2B15 bibliotekanauki.plnih.gov. In animal models, oral administration of silybin has been shown to induce the activity of Phase II enzymes such as glutathione-S-transferase and quinone reductase in the liver, lung, stomach, and other tissues in a dose-dependent manner nih.govbibliotekanauki.pl.

Enzyme FamilySpecific Enzyme/TransporterNature of Interaction with SilybinReference
Phase I (CYP450) CYP2C8Substrate (O-demethylation) / Moderate Inhibitor bibliotekanauki.plcuni.cznih.gov
CYP2C9Strong Inhibitor (in vitro) nih.govnih.gov
CYP3A4Strong Inhibitor (in vitro) nih.govnih.gov
CYP1A2Moderate Inhibitor (in vitro) nih.gov
Phase II (Transferases) UGTs (various isoforms)Substrate (Glucuronidation) / Inhibitor bibliotekanauki.plnih.gov
SULTsSubstrate (Sulfation) bibliotekanauki.plcuni.cz
Glutathione-S-TransferaseInducer nih.govbibliotekanauki.pl
Transporters MRP2 (Abcc2)Substrate (for conjugates) nih.govresearchgate.netmdpi.com
BCRPSubstrate mdpi.comresearchgate.net

Excretion Pathways in Animal Models

The primary route for the elimination of silybin and its metabolites from the body is through hepatobiliary excretion researchgate.netnih.govmdpi.com. Studies in rats have demonstrated that after intravenous administration, approximately 76% of the dose is recovered in the bile within 48 hours, with most of it in conjugated forms nih.gov. In contrast, urinary excretion is a minor pathway, accounting for only about 2-8% of the dose nih.gov. After oral administration, between 20% and 35% of the administered dose is excreted into the bile over 48 hours nih.gov.

The excretion of silybin conjugates into the bile is an active process mediated by efflux transporters on the canalicular membrane of hepatocytes. Research using Mrp2-deficient rats has identified the Multidrug resistance-associated protein 2 (MRP2, also known as ABCC2) as the primary transporter responsible for the biliary elimination of silybin glucuronide and sulfate conjugates nih.govresearchgate.netmdpi.com. The breast cancer resistance protein (BCRP) is also thought to be involved in its transport mdpi.comresearchgate.net. This extensive biliary excretion leads to significant enterohepatic recirculation, where the conjugates excreted in bile are hydrolyzed by gut microbiota back to silybin, which can then be reabsorbed josorge.com.

Advanced Formulation and Delivery System Research

Nanotechnological Approaches for Enhanced Preclinical Efficacy

Nanotechnology offers promising avenues to improve the delivery of challenging drug candidates like silybin (B1146174) derivatives. By encapsulating or formulating the active compound into nano-sized carriers, it is possible to enhance solubility, protect the drug from degradation, and modify its biodistribution.

Nanosuspensions and nanoemulsions are colloidal dispersion systems that can significantly improve the oral bioavailability of poorly soluble drugs. While specific research on Silybin 11-O-phosphate sodium salt nanosuspensions or nanoemulsions is not extensively documented, studies on the parent compound, silybin, provide a strong rationale for this approach. For instance, a silybin nanosuspension was developed that demonstrated a significant increase in dissolution velocity and oral bioavailability in rats compared to the coarse powder. Similarly, silybin-loaded nanoemulsions have been shown to enhance its absorption and lymphatic transport. These findings suggest that formulating the water-soluble this compound into a nanosuspension could further enhance its dissolution rate and absorption, while a nanoemulsion could offer an alternative delivery route.

Liposomes and solid lipid nanoparticles (SLNs) are lipid-based nanocarriers that are particularly effective for encapsulating both hydrophilic and lipophilic drugs. Liposomes, which are vesicular structures composed of phospholipid bilayers, can encapsulate water-soluble compounds like this compound in their aqueous core. Research on silybin-loaded liposomes has indicated improved hepatoprotective effects compared to free silybin.

Solid lipid nanoparticles are composed of a solid lipid core and are stabilized by surfactants. They offer advantages such as high stability and the potential for controlled release. Studies on silybin-loaded SLNs have reported enhanced oral bioavailability and targeted delivery to the liver. The principles of these systems could be directly applied to this compound to potentially improve its pharmacokinetic profile and target tissue accumulation.

Delivery SystemKey FeaturesPotential Advantages for this compound
LiposomesVesicular phospholipid bilayersEncapsulation of the water-soluble salt, potential for targeted delivery.
Solid Lipid NanoparticlesSolid lipid core matrixHigh stability, controlled release, enhanced bioavailability.

Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), represent a versatile platform for drug delivery. These nanoparticles can encapsulate drugs within their polymeric matrix and can be surface-modified for targeted delivery. Research has demonstrated that silybin-loaded PLGA nanoparticles can sustain the release of the drug and enhance its anticancer efficacy in preclinical models. Given the chemical properties of this compound, its encapsulation into PLGA nanoparticles could offer a means of achieving controlled release and improving its therapeutic index.

Phospholipid Complexes (Phytosomes)

The phytosome technology involves the formation of a complex between a natural active ingredient and a phospholipid, typically phosphatidylcholine. This results in a more lipophilic entity that can better traverse biological membranes, leading to improved absorption and bioavailability. While the parent compound silybin has been extensively formulated into a phytosome (Siliphos®), leading to significantly enhanced oral bioavailability and clinical efficacy, the direct application of this technology to the pre-formed salt, this compound, is less straightforward. The rationale for creating the phosphate (B84403) salt is to increase water solubility, whereas the phytosome technology aims to increase lipid solubility. However, it is conceivable that a dual approach, or a modified phytosome-like complex, could be explored to optimize the delivery of this water-soluble derivative.

Analytical and Methodological Advancements in Silybin 11 O Phosphate Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of silybin (B1146174) and its derivatives in various biological samples. researchgate.net Methods are often coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection to achieve high sensitivity and selectivity.

Researchers have developed and validated numerous HPLC methods for determining silybin concentrations in human and rat plasma, urine, and tissue. mdpi.comnih.govmdpi.com A common approach involves sample preparation through protein precipitation with acetonitrile (B52724) or liquid-liquid extraction using solvents like methyl tert-butyl ether. mdpi.comnih.gov Chromatographic separation is typically achieved using reversed-phase columns (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (like a phosphate (B84403) or formic acid buffer) and an organic modifier (commonly acetonitrile or methanol). mdpi.comnih.govmdpi.comresearchgate.net

Validation of these methods according to regulatory guidelines confirms their reliability, with studies demonstrating good linearity over a range of concentrations, low limits of quantification (LLOQ), and high precision and accuracy. nih.govmdpi.com For instance, an HPLC-MS/MS method for silybin in human plasma achieved an LLOQ as low as 0.5 ng/mL. mdpi.com Another simple HPLC-UV method for rat plasma was validated with a linearity range of 50–5000 ng/mL. mdpi.com These robust methods are crucial for pharmacokinetic studies. nih.govnih.gov

ParameterHPLC-MS/MS Method mdpi.comHPLC-UV Method mdpi.comHPLC Method for 9 Components sigmaaldrich.com
Analyte(s) Silybin (free and total)SilybinSilybin A, Silybin B, Isosilybin A, Isosilybin B, Silychristin, Silydianin, Taxifolin, etc.
Matrix Human Plasma, Urine, Breast TissueRat PlasmaStandard Solution, Herbal Supplement
Sample Prep Liquid-Liquid Extraction (MTBE), Enzymatic HydrolysisProtein Deproteinization (ACN)Extraction (Water:Ethanol)
Column Not specifiedReversed-phaseAscentis Express (C18, C8, RP-amide, etc.)
Mobile Phase Water (0.1% acetic acid) & Acetonitrile (0.1% acetic acid)Phosphate buffer (pH 5.0) & AcetonitrileWater (0.1% formic acid) & Methanol or Acetonitrile
Detection MS/MSUVUV
LLOQ 0.5 ng/mL (plasma)50 ng/mLNot Applicable
Linearity Range 5-5000 ng/mL (plasma working solution)50-5000 ng/mLNot Applicable

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, MS, FTIR, DSC, PXRD)

A suite of spectroscopic and spectrometric techniques is employed to elucidate the structure and physicochemical properties of silybin derivatives, including the phosphate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is fundamental for structural confirmation. While the diastereomers silybin A and B have nearly identical 1H and 13C NMR spectra, making individual assignment difficult without authentic standards, NMR is invaluable for characterizing new derivatives. researchgate.netresearchgate.net For instance, the synthesis of phosphodiester silybin dimers was confirmed using 1D and 2D NMR, including 31P NMR, which is specific for the phosphate group. nih.gov The synthesis of silybin 11-O-phosphate has also been confirmed using Magnetic Resonance Spectroscopy. nih.gov

Mass Spectrometry (MS) : MS, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both quantification and structural identification. mdpi.com It has been used to identify silybin metabolites in plasma and confirm the structure of synthesized derivatives like silybin-Fe(III) complexes and phosphate-linked dimers, with specific mass-to-charge ratios (m/z) providing definitive evidence of their molecular weight. nih.goviiarjournals.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis reveals the functional groups within a molecule. In studies of silybin and its complexes, FTIR spectra show characteristic absorption peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. ijpsonline.commdpi.com Changes in these peaks upon complexation or derivatization, such as in silybin-phosphatidylcholine complexes, provide evidence of intermolecular interactions. ijpsonline.comresearchgate.net The characterization of silybin 11-O-phosphate involved infrared spectrophotometry. nih.gov

Differential Scanning Calorimetry (DSC) : DSC is used to study the thermal properties of materials, such as melting points and phase transitions. For silybin, a characteristic endothermic peak corresponding to its degradation has been observed. ijpsonline.comijpsonline.com When silybin is formulated into complexes, such as with phosphatidylcholine, a significant shift in this peak temperature indicates the formation of a new entity with different thermal behavior. ijpsonline.comijpsonline.com

Powder X-ray Diffraction (PXRD) : PXRD analysis is crucial for determining the solid-state nature of a compound, distinguishing between crystalline and amorphous forms. nih.gov Studies have shown that while silybin is crystalline, some of its synthesized derivatives or nanoparticle formulations are amorphous. nih.govnih.gov This is significant because an amorphous state often correlates with improved solubility. nih.gov

TechniqueApplication in Silybin ResearchKey Findings / DataCitations
NMR Structural elucidation of derivativesConfirmed structure of phosphodiester silybin dimers (1H, 13C, 31P NMR). nih.govnih.govjpionline.org
MS Quantification and identification in biological matricesDetermined m/z for silybin dimers, enabling confirmation of molecular weight. mdpi.comnih.goviiarjournals.org
FTIR Identification of functional groups and interactionsRevealed characteristic peaks for -OH (3449 cm⁻¹), C=O (1647 cm⁻¹), and aromatic C=C (1513 cm⁻¹). ijpsonline.commdpi.comresearchgate.net
DSC Analysis of thermal properties and complex formationShowed silybin degradation at ~171°C; shifts in this peak indicate complex formation. ijpsonline.comijpsonline.comnih.gov
PXRD Determination of crystalline vs. amorphous stateDemonstrated the amorphous nature of silybin derivatives and nanoparticles, contrasting with the crystalline form of the parent drug. nih.govnih.govnih.gov

Molecular Modeling and Dynamics Studies of Compound Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into how silybin and its derivatives interact with biological targets at the atomic level.

Molecular docking studies have been used to predict the binding affinity and orientation of silybin derivatives within the active sites of enzymes. For example, docking simulations were employed to investigate how silybin derivatives bind to tyrosinase, helping to explain their inhibitory mechanism. mdpi.com

Molecular dynamics simulations offer a dynamic view of these interactions over time, assessing the stability of ligand-protein complexes. An MD simulation of 100 nanoseconds was used to confirm the stable binding of silybin to the main protease of SARS-CoV-2. researchgate.net Similarly, MD simulations were conducted to understand the formation and stability of a silybin-phospholipid complex, revealing the specific interactions between the compound and the lipid bilayer. nih.govacs.org These in silico studies are instrumental in guiding the rational design of new derivatives with enhanced activity and understanding their mechanism of action. nih.gov

Cell-Based and Enzyme-Based Assay Development for Activity Profiling

A variety of in vitro assays are essential for characterizing the biological activity of silybin 11-O-phosphate and related compounds. These assays can be broadly categorized as either enzyme-based or cell-based.

Enzyme-Based Assays : These assays directly measure the effect of a compound on the activity of a specific enzyme. The inhibitory potential of silybin has been tested against a range of metabolic enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms. nih.gov For example, an inhibition assay using human liver microsomes and the probe substrate bupropion (B1668061) determined that silybin inhibits the CYP2B6 enzyme in a noncompetitive manner. thieme-connect.com Other assays have quantified the tyrosinase inhibitory activity of silybin derivatives, reporting IC₅₀ values that indicate their potency. mdpi.com The antihepatotoxic activity of silybin 11-O-phosphate was evaluated through an enzyme-based test measuring levels of Alanine Transaminase and Aspartate Aminotransferase in rats. nih.gov

Cell-Based Assays : These assays use living cells to assess the biological effects of a compound in a more complex physiological context. For instance, the effect of silybin on the expression of CYP2B6 has been studied in HepaRG cells. thieme-connect.com Metabolic flux studies in HepG2 cells, using stable isotope tracers, have been developed to track the influence of silybin on lipid metabolism pathways. nih.gov Additionally, a hemolysis assay using red blood cells has been employed to evaluate the biocompatibility of silymarin (B1681676) formulations. jpionline.org

Assay TypeTarget/ModelPurposeKey Parameter(s) MeasuredCitations
Enzyme Inhibition CYP Isoforms (e.g., CYP2B6, CYP3A4)To determine metabolic drug-drug interaction potentialIC₅₀, Inhibition mechanism (e.g., noncompetitive) nih.govthieme-connect.com
Enzyme Inhibition TyrosinaseTo screen for potential skin-lightening agentsIC₅₀ value mdpi.com
Enzyme Activity Alanine Transaminase (ALT), Aspartate Aminotransferase (AST)To assess antihepatotoxic activityPlasma enzyme levels nih.gov
Protein Expression HepaRG cellsTo study the effect on enzyme expressionCYP2B6 protein levels thieme-connect.com
Metabolic Flux HepG2 cellsTo investigate effects on cellular metabolismIsotope incorporation into lipids nih.gov
Biocompatibility Human Red Blood CellsTo assess membrane-damaging effectsPercent hemolysis jpionline.org

Future Research Directions and Unresolved Questions

Elucidation of Comprehensive Pharmacodynamic and Pharmacokinetic Profiles in Advanced Preclinical Models

A critical next step in the development of Silybin (B1146174) 11-O-phosphate sodium salt is the thorough characterization of its pharmacodynamic (PD) and pharmacokinetic (PK) profiles. ontosight.ai While the phosphorylation of silybin is known to improve its water solubility and bioavailability, a deep understanding of how the phosphate (B84403) salt is absorbed, distributed, metabolized, and excreted (ADME) is still needed. ontosight.aimdpi.comnih.gov

Future research should employ advanced preclinical models that more closely mimic human physiology. This includes the use of sophisticated in vitro systems like 3D organoids and microfluidic "organ-on-a-chip" models, as well as more relevant in vivo animal models of disease. These models can provide more accurate predictions of human responses compared to traditional 2D cell cultures and standard animal models. mdpi.com

Key research questions to address include:

What are the precise mechanisms of absorption in the gastrointestinal tract?

How is the compound distributed to target tissues, and does it accumulate in specific organs?

What are the metabolic pathways of Silybin 11-O-phosphate sodium salt, and are the metabolites active?

What is the elimination half-life, and how does this influence potential dosing regimens?

Answering these questions will provide a solid foundation for designing effective clinical trials and optimizing the therapeutic use of this promising compound. ontosight.ai

Investigation of Stereoisomer-Specific Activities (Silybin A vs. Silybin B phosphate)

Silybin is a diastereomeric mixture of two main isomers, silybin A and silybin B. mdpi.comnih.gov Emerging evidence suggests that these stereoisomers can exhibit different biological activities. researchgate.netmdpi.com Therefore, it is crucial to investigate the specific activities of the phosphorylated forms of silybin A and silybin B.

Studies have shown that silybin A and silybin B can have distinct effects on cellular processes. For example, some research indicates that silybin B may be more potent in certain contexts, while other studies suggest silybin A has superior activity in different models. researchgate.netnih.gov The differential activity is likely due to the unique three-dimensional structures of the isomers, which influences their interaction with biological targets. researchgate.netmdpi.com

Future research should focus on:

Separating the phosphorylated diastereomers of silybin A and silybin B.

Conducting head-to-head comparisons of their biological activities in various preclinical models.

Investigating their individual pharmacokinetic and pharmacodynamic profiles.

This line of inquiry could lead to the development of isomer-specific therapies with enhanced efficacy and potentially reduced off-target effects.

Exploration of Novel Molecular Targets and Signaling Networks

While silybin is known to exert its effects through various mechanisms, including antioxidant and anti-inflammatory actions, the full spectrum of its molecular targets and the signaling networks it modulates remains to be fully elucidated. ontosight.aiupol.cziiarjournals.org The enhanced bioavailability of this compound may allow it to reach concentrations in the body sufficient to interact with a wider range of targets than the parent compound.

Research has implicated silybin and its parent compound silymarin (B1681676) in the modulation of several key signaling pathways involved in cancer and other diseases. These include the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and the modulation of various kinases and cell cycle proteins. upol.cziiarjournals.org

Future investigations should utilize advanced systems biology approaches, such as proteomics, transcriptomics, and metabolomics, to:

Identify novel protein binding partners of this compound.

Map the downstream signaling pathways affected by the compound.

Uncover previously unknown mechanisms of action.

A deeper understanding of its molecular interactions will be instrumental in identifying new therapeutic indications and for the rational design of combination therapies.

Development of Predictive Preclinical Models for Translational Research

A significant challenge in drug development is the translation of findings from preclinical models to clinical success. mdpi.com To improve the predictive value of preclinical research on this compound, there is a need to develop and utilize more sophisticated and relevant models.

This includes the use of patient-derived xenografts (PDXs) in oncology research, which involve implanting tumor tissue from a patient into an immunodeficient mouse. PDX models have been shown to better recapitulate the heterogeneity and drug response of human tumors. Furthermore, the development of humanized mouse models, which have a reconstituted human immune system, can provide valuable insights into the immunomodulatory effects of the compound.

The use of these advanced models will allow for a more accurate assessment of the therapeutic potential of this compound and increase the likelihood of successful clinical translation.

Synergistic Effects with Other Therapeutic Agents in Experimental Systems

A promising area of future research is the investigation of the synergistic effects of this compound with other therapeutic agents. upol.cz Silybin has been shown to enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) in preclinical cancer models. upol.cznih.gov This suggests that the phosphorylated derivative could also act as a chemosensitizer, potentially allowing for lower doses of toxic chemotherapy drugs and reducing side effects.

Future studies should systematically explore combination therapies in various experimental systems. This could involve combining this compound with:

Standard-of-care chemotherapies.

Targeted therapies.

Immunotherapies.

Investigating these combinations could reveal synergistic interactions that lead to improved treatment outcomes. For instance, combining it with other drugs could enhance the anti-proliferative and apoptotic effects on cancer cells. nih.govupol.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.